molecular formula C9H9BrOS B14046666 1-(5-Bromo-2-mercaptophenyl)propan-1-one

1-(5-Bromo-2-mercaptophenyl)propan-1-one

Cat. No.: B14046666
M. Wt: 245.14 g/mol
InChI Key: KSMPKWFUZISZLL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-mercaptophenyl)propan-1-one is a brominated aromatic ketone featuring a thiol (-SH) group at the ortho position and a propan-1-one moiety. While direct references to this compound are absent in the provided evidence, its structural analogs—halogenated propan-1-one derivatives—are extensively studied. These compounds are pivotal in organic synthesis, pharmaceuticals, and materials science due to their reactive ketone group and substituent-dependent properties. The bromine atom enhances electrophilic reactivity, while the thiol group introduces nucleophilic and redox-active characteristics, distinguishing it from other halogenated derivatives .

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-(5-bromo-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9BrOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3

InChI Key

KSMPKWFUZISZLL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)S

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 2-Bromothiophene with Propionyl Chloride

One robust method involves the Friedel-Crafts acylation of 2-bromothiophene using propionyl chloride in the presence of aluminum(III) chloride as a Lewis acid catalyst. The reaction is typically carried out in 1,2-dichloroethane solvent at low temperatures (0 to 20 °C) to control the reaction rate and selectivity.

Reaction Scheme:

$$
\text{2-Bromothiophene} + \text{Propionyl chloride} \xrightarrow[\text{0-20 °C}]{\text{AlCl}_3, \text{1,2-dichloroethane}} \text{1-(5-Bromo-thiophen-2-yl)propan-1-one}
$$

Key Conditions:

  • Catalyst: Aluminum(III) chloride (AlCl3)
  • Solvent: 1,2-dichloroethane
  • Temperature: 0 to 20 °C
  • Reaction time: Approximately 20 minutes to 1 hour

Purification:

  • The crude product is typically purified by column chromatography or recrystallization to obtain the desired ketone in high purity.

Yield:

  • Literature reports yields up to 95% for analogous compounds under optimized conditions.

This method is reported in chemical synthesis databases and has been validated by multiple suppliers indicating reproducibility and scalability.

Preparation of 1-(2-Bromophenyl)propan-1-ol Followed by Oxidation

An alternative route involves a two-step process:

  • Grignard Reaction:

    • Starting from 2-bromobenzaldehyde, reaction with ethylmagnesium bromide (a Grignard reagent) forms 1-(2-bromophenyl)propan-1-ol.
    • The Grignard reagent can be prepared freshly by reacting magnesium with 1-bromopropane in diethyl ether under reflux.
  • Oxidation:

    • The secondary alcohol is oxidized to the corresponding ketone using oxidizing agents such as 2-iodoxybenzoic acid (IBX) in the presence of sodium bicarbonate in dichloromethane at 0 °C to room temperature.
    • The oxidation is monitored by thin-layer chromatography and typically takes 16 hours.

Reaction Scheme:

$$
\text{2-Bromobenzaldehyde} \xrightarrow[\text{EtMgBr}]{\text{Et}2\text{O}} \text{1-(2-Bromophenyl)propan-1-ol} \xrightarrow[\text{IBX, NaHCO}3]{\text{CH}2\text{Cl}2} \text{1-(2-Bromophenyl)propan-1-one}
$$

Purification:

  • Column chromatography on silica gel using pentane/diethyl ether mixtures yields the ketone as a colorless oil.

Yield:

  • The overall yield for the oxidation step is reported around 38%, with the Grignard addition step yielding approximately 59%.

Considerations for Mercapto Group Introduction

The mercapto (thiol) group in the 1-(5-Bromo-2-mercaptophenyl)propan-1-one structure can be introduced by:

  • Starting from a thiophenol derivative with a bromine substituent already present and then performing acylation.
  • Alternatively, post-functionalization of the bromo-substituted propanone with thiol substitution reactions under nucleophilic aromatic substitution conditions.

Data Table Summarizing Key Preparation Methods

Method No. Starting Material Reagents & Conditions Product Yield (%) Notes
1 2-Bromothiophene Propionyl chloride, AlCl3, 1,2-dichloroethane, 0-20 °C 1-(5-Bromo-thiophen-2-yl)propan-1-one ~95 Friedel-Crafts acylation, high yield
2 2-Bromobenzaldehyde Ethylmagnesium bromide (Grignard), Et2O; then IBX, NaHCO3, CH2Cl2, 0 °C to rt 1-(2-Bromophenyl)propan-1-one 38 (oxidation step) Two-step: Grignard addition + oxidation
3 Brominated thiophenol (inferred) Acylation or nucleophilic substitution for mercapto introduction 1-(5-Bromo-2-mercaptophenyl)propan-1-one Not explicitly reported Requires thiol protection strategies

Comprehensive Research Findings and Analysis

  • The Friedel-Crafts acylation method is the most straightforward and widely used for synthesizing brominated thiophenyl ketones, offering high yields and operational simplicity.
  • The Grignard route provides an alternative for phenyl derivatives but involves more steps and moderate yields, especially in the oxidation step.
  • The presence of the mercapto group demands careful synthetic planning due to its sensitivity to oxidation and potential interference with Lewis acid catalysts.
  • Literature lacks direct, detailed protocols for the mercapto-substituted derivative; thus, synthetic strategies often rely on modifying known bromothiophenyl ketone syntheses with additional protection/deprotection steps for the thiol functionality.
  • Spectroscopic characterization (NMR, IR, MS) is essential for confirming the structure and purity of these compounds, with reported data available for related brominated phenyl and thiophenyl ketones.

The preparation of 1-(5-Bromo-2-mercaptophenyl)propan-1-one primarily involves Friedel-Crafts acylation of brominated thiophene derivatives with propionyl chloride under Lewis acid catalysis. Alternative routes include Grignard addition to bromobenzaldehyde followed by oxidation. The mercapto group introduction requires additional synthetic considerations not extensively detailed in current literature but can be approached via thiol-functionalized starting materials or post-synthetic modifications.

The methods summarized here are supported by authoritative chemical literature and research data, offering a comprehensive guide for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-mercaptophenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and mercapto group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Substituents significantly influence physical properties such as density, boiling point, and solubility:

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP
1-(4-Iodophenyl)propan-1-one 260.07 1.63 294.6 2.88
1-(4-Pentylphenyl)propan-1-one 218.33 0.93 308.7 (predicted) N/A
1-(5-Bromo-2-fluorophenyl)propan-1-one 231.07 N/A N/A ~2.5*
  • Bromine and Thiol Impact : Bromine increases molecular weight and density (e.g., 1.63 g/cm³ in iodo analogs), while the thiol group may lower solubility in polar solvents due to higher hydrophobicity compared to hydroxyl or methoxy groups .
  • LogP Trends : Halogenated derivatives generally exhibit higher LogP values (e.g., 2.88 for iodo), suggesting greater lipid solubility, which is critical for pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Bromo-2-mercaptophenyl)propan-1-one, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the propan-1-one group. The bromo substituent can be introduced via electrophilic aromatic substitution, while the mercapto (-SH) group may require protection (e.g., as a thioether) to prevent oxidation during synthesis. For example, using tert-butylthiol or trityl protecting groups followed by deprotection under acidic conditions can preserve the -SH functionality . Side reactions, such as oxidation of the mercapto group, are mitigated by conducting reactions under inert atmospheres (N₂/Ar) and using reducing agents like dithiothreitol (DTT).

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions), FT-IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (for molecular ion validation).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Data collection requires high-resolution crystals, and refinement tools like SHELXL (via the SHELX suite) are recommended for handling anisotropic displacement parameters . Empirical absorption corrections, such as spherical harmonic modeling, improve data accuracy .

Q. What purification techniques are most effective for isolating 1-(5-Bromo-2-mercaptophenyl)propan-1-one with high purity?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates intermediates. For final purification, recrystallization in ethanol or acetonitrile is preferred due to the compound’s moderate polarity. Purity validation via HPLC (C18 column, methanol/water mobile phase) ensures >95% purity, as demonstrated in analogous brominated ketones .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model NMR chemical shifts and IR vibrations. Tools like the CC-DPS platform integrate quantum chemistry and QSPR models to reconcile experimental and theoretical data . For example, torsional strain in the propan-1-one group may require dynamic NMR studies to account for rotational barriers.

Q. What strategies optimize reaction yields in large-scale syntheses while maintaining the stability of the mercapto group?

  • Methodological Answer : Scale-up requires careful control of exothermic reactions (e.g., bromination). Flow chemistry systems improve heat dissipation and mixing efficiency. To stabilize the -SH group, additives like EDTA (to chelate metal catalysts) and antioxidants (e.g., BHT) are added. Yield optimization via Design of Experiments (DoE) identifies critical factors (temperature, stoichiometry) .

Q. How do steric and electronic effects influence the reactivity of 1-(5-Bromo-2-mercaptophenyl)propan-1-one in cross-coupling reactions?

  • Methodological Answer : The bromo group facilitates Suzuki-Miyaura couplings, but the electron-withdrawing ketone and bulky mercapto group may reduce reaction rates. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactivity hotspots. Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency by mitigating steric hindrance .

Q. What are the challenges in crystallizing this compound, and how can they be addressed for high-resolution structural analysis?

  • Methodological Answer : The compound’s polarity and -SH group’s hydrogen-bonding capacity often lead to amorphous precipitates. Vapor diffusion (e.g., ether into dichloromethane) promotes slow crystallization. For twinned crystals, SHELXL’s TWIN/BASF commands refine data . High-flux synchrotron sources improve weak diffraction patterns common in halogenated aromatics .

Safety and Handling

Q. What safety protocols are essential for handling 1-(5-Bromo-2-mercaptophenyl)propan-1-one in laboratory settings?

  • Methodological Answer : The bromo group poses toxicity risks, and the mercapto group emits volatile sulfur compounds. Use fume hoods, nitrile gloves, and sealed reaction vessels. Storage at 2–8°C under nitrogen prevents degradation. Spill kits with activated carbon neutralize accidental releases, as outlined in safety guidelines for brominated aromatics .

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